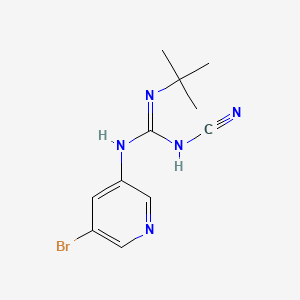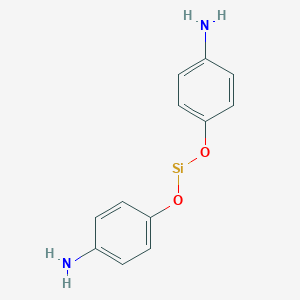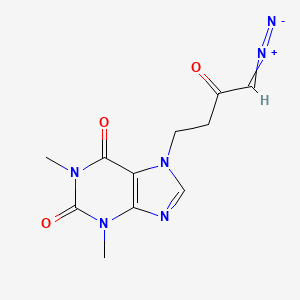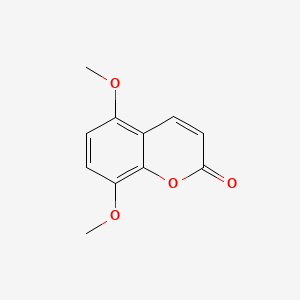
1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine is a chemical compound that belongs to the class of guanidines It features a bromopyridine moiety, a tert-butyl group, and a cyanoguanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and tert-butyl cyanoguanidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanoguanidine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the cyanoguanidine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: This compound features a similar bromopyridine moiety but with a methanamine group instead of a cyanoguanidine group.
5-Bromopyridine-3-acetonitrile: This compound has a bromopyridine moiety with an acetonitrile group.
1-(5-Bromo-3-pyridyl)piperazine: This compound includes a bromopyridine moiety and a piperazine ring.
Uniqueness
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine is unique due to the presence of the tert-butyl and cyanoguanidine groups, which confer distinct chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60560-09-0 |
|---|---|
Molekularformel |
C11H14BrN5 |
Molekulargewicht |
296.17 g/mol |
IUPAC-Name |
1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine |
InChI |
InChI=1S/C11H14BrN5/c1-11(2,3)17-10(15-7-13)16-9-4-8(12)5-14-6-9/h4-6H,1-3H3,(H2,15,16,17) |
InChI-Schlüssel |
IKQBUILEMPVYFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(NC#N)NC1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)







![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)

